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Compound of Interest

Compound Name: Furilazole

Cat. No.: B1662145

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furilazole is a herbicide safener, a compound used in agriculture to protect crops from
herbicide injury. Its chemical name is 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-
3-yllethanone. Understanding the precise molecular structure and spectroscopic properties of
Furilazole is crucial for its effective and safe use, as well as for the development of new,
improved safeners. This technical guide provides an in-depth analysis of the spectroscopic and
crystallographic characteristics of Furilazole, offering valuable data and experimental
methodologies for researchers in the field.

While comprehensive, publicly available spectroscopic and crystallographic datasets for
Furilazole are limited, this guide synthesizes the available information and presents illustrative
experimental protocols and data from closely related compounds to provide a thorough
understanding of the analytical techniques involved.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Furilazole is presented below.
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Property Value Source
Molecular Formula C11H13CI2NOs PubChem, AERUJ[1]
Molecular Weight 278.13 g/mol PubChem
2,2-dichloro-1-[5-(furan-2-
IUPAC Name yI)-2,2-dimethyl-1,3-oxazolidin-  PubChem
3-yllethanone
CAS Number 121776-33-8 Sigma-Aldrich
Appearance Crystalline powder Analytical Standard Provider
Melting Point 97.0 °C Analytical Standard Provider
Purity 99% Analytical Standard Provider

Spectroscopic Analysis

Spectroscopic analysis is fundamental to elucidating the molecular structure of a compound.

The primary techniques used for the characterization of organic molecules like Furilazole

include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a small molecule like Furilazole is

depicted in the following diagram.
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A typical workflow for the spectroscopic analysis of Furilazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While specific NMR data for Furilazole is not readily available in the public domain,
a reputable supplier of analytical standards offers a digital NMR reference for this compound,
which can be used for identity confirmation and quantification.

lllustrative Experimental Protocol for NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

e Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:
o Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.
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o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-
64 scans).

e 13C NMR Acquisition:

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200
ppm).

o Employ proton decoupling to simplify the spectrum.

o Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of
carbon nuclei.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

lllustrative Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid crystalline powder directly onto the
ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.
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o Record the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Expected IR Absorptions for Furilazole:

Based on its functional groups (amide, furan, C-Cl), the following characteristic IR absorption
bands would be expected:

Functional Group Expected Absorption Range (cm™?)
C=0 (Amide) 1680 - 1630

C-O-C (Furan & Oxazolidine) 1250 - 1050

C-Cl 800 - 600

C-H (Aromatic/Aliphatic) 3100 - 2850

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. The NIST Mass Spectrometry Data Center reports
a Kovats Retention Index of 1743 for Furilazole, which is a gas chromatographic parameter.

lllustrative Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

 Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a

mass spectrometer.
e Gas Chromatography:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC injection port.
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o Separate the components of the sample on a capillary column (e.g., a non-polar column
like DB-5ms).

o Use a temperature program to elute the compounds based on their boiling points and
interactions with the stationary phase.

e Mass Spectrometry:

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer (e.g., electron ionization - El).

o The molecules are ionized and fragmented.
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable) and a
series of fragment ion peaks that are characteristic of the molecule's structure.

Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional
arrangement of atoms in a crystalline solid. While the crystal structure of Furilazole has not
been publicly reported, the analysis of a structurally related compound, 3-(4,6-Dichloro-1,3,5-
triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine, provides insight into the experimental methodology
and the expected structural features of the 2,2-dimethyloxazolidine ring.

Workflow for Crystal Structure Determination

The process of determining a crystal structure via X-ray diffraction is outlined below.

Crystal Growth X-ray Diffraction Structure Solution & Refinement Validation & Analysis

Structure Solution Structure Refinement
(e.g., SHELXT) (e.g., SHELXL)
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A generalized workflow for single-crystal X-ray diffraction analysis.

lllustrative Experimental Protocol for Single-Crystal X-ray Diffraction:

This protocol is based on the methodology used for the analysis of 3-(4,6-Dichloro-1,3,5-triazin-
2-yl)-2,2-dimethyl-1,3-oxazolidine.

o Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is
often achieved by slow evaporation of a saturated solution in an appropriate solvent or by
vapor diffusion.

o Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3
mm in each dimension) and mount it on a goniometer head.

e Data Collection:

o Perform the data collection on a single-crystal X-ray diffractometer, often at a low
temperature (e.g., 113 K) to minimize thermal vibrations.

o Use a monochromatic X-ray source (e.g., Mo Ka radiation, A = 0.71073 A).
o Collect a series of diffraction images by rotating the crystal in the X-ray beam.

» Data Reduction: Process the raw diffraction images to integrate the intensities of the
reflections and apply corrections for factors such as Lorentz and polarization effects. An
absorption correction may also be applied.

e Structure Solution and Refinement:

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o Refine the structural model against the experimental diffraction data using full-matrix least-
squares methods. This process optimizes the atomic coordinates, and thermal parameters
to improve the agreement between the calculated and observed structure factors.
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 Validation: Validate the final crystal structure using software tools to check for geometric
consistency and to ensure that the model is chemically reasonable.

Crystallographic Data for a Related Compound: 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-
1,3-oxazolidine

Parameter Value
Chemical Formula CsH10CI2N4O
Molecular Weight 249.10
Crystal System Monoclinic
Space Group P21/n

a (A) 8.1943 (10)
b (A) 11.0948 (17)
c (A) 11.8333 (18)
B (°) 94.383 (14)
Volume (A3) 1072.7 (3)

z 4

Calculated Density (Mg m—3) 1.542
Temperature (K) 113
Radiation Mo Ka (A = 0.71073 A)

In this related structure, the five-membered dimethyl-substituted oxazolidine ring was found to
be in a quasi-planar conformation. This provides a likely conformational model for the
corresponding ring in Furilazole.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic and crystallographic
analysis of Furilazole. While a complete experimental dataset for Furilazole itself is not
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publicly accessible, the compilation of its known properties, coupled with detailed, illustrative
experimental protocols and data from structurally related compounds, offers a robust
framework for researchers. The provided workflows and data tables serve as a valuable
resource for those involved in the analysis, characterization, and development of herbicide
safeners and other agrochemicals. Further research to obtain and publish the complete
spectroscopic and crystallographic data for Furilazole would be a valuable contribution to the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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